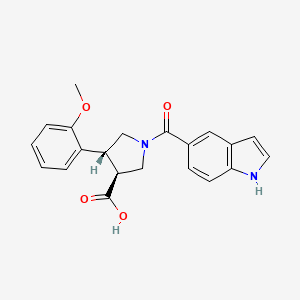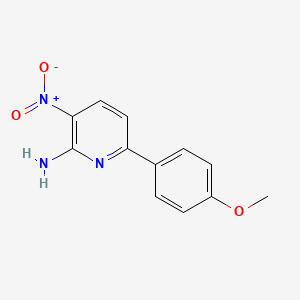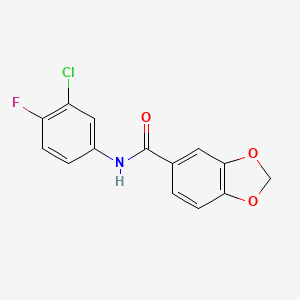![molecular formula C14H19N5O2 B5542748 5,6-dimethyl-2-[(4-methyl-1-piperidinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5542748.png)
5,6-dimethyl-2-[(4-methyl-1-piperidinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives often involves multistep reactions, starting from simple precursors. For example, triazolopyrimidines can be synthesized through reactions involving amino triazoles and pyrimidine derivatives, which might involve condensation reactions with specific reagents to introduce various substituents like methyl, piperidinyl, and carbonyl groups at strategic positions on the core structure (Hassneen & Abdallah, 2003).
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is characterized by a fused ring system that combines triazole and pyrimidine moieties. This structure is often analyzed using X-ray crystallography, which provides detailed information about the arrangement of atoms, bond lengths, and angles, contributing to the understanding of the compound's chemical behavior (Repich et al., 2017).
Chemical Reactions and Properties
Triazolopyrimidines can undergo various chemical reactions, including cyclocondensation, nucleophilic substitution, and heterocyclization, depending on the functional groups present in the molecule. These reactions enable the synthesis of a wide range of derivatives with different chemical properties and potential applications (Davoodnia et al., 2008).
Physical Properties Analysis
The physical properties of triazolopyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature of the substituents and the overall molecular architecture. These properties are crucial for determining the compound's suitability for various applications, including materials science and chemical synthesis (Canfora et al., 2010).
Chemical Properties Analysis
The chemical properties of triazolopyrimidine derivatives are defined by their reactivity, which is influenced by the electron-donating or withdrawing nature of the substituents attached to the core structure. These properties determine the compound's behavior in chemical reactions, including its role as a reactant or catalyst in organic synthesis (Mohamed et al., 2011).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Applications
Research involving compounds with triazolopyrimidine cores, similar to the one , has shown their relevance in synthesizing new molecules with potential antimicrobial activities. For instance, compounds incorporating triazolopyrimidine derivatives have been synthesized and evaluated for their effects against bacterial and fungal species. Such compounds are notable for their moderate activity against specific microbial strains, indicating a possible avenue for the development of new antimicrobial agents (H. Abdel‐Aziz et al., 2008).
Supramolecular Chemistry and Metal Complex Formation
Another area of interest is the use of related compounds in supramolecular chemistry, particularly in forming metal complexes. For example, complexes utilizing ligands structurally similar to the queried compound have been synthesized, showcasing versatile binding behaviors and the formation of supramolecular hydrogen bond architectures with metal ions like Zn, Cd, and Cu. This indicates the potential of such molecules in crafting novel metal-organic frameworks or coordination polymers with unique properties (C. Maldonado et al., 2009).
Potential for Antihypertensive Agents
Compounds featuring the triazolopyrimidine scaffold have also been investigated for their potential as antihypertensive agents. Such research demonstrates the utility of these molecules in designing new therapeutic agents, highlighting the diversity of biological activities that compounds with this core structure might exhibit (S. M. Bayomi et al., 1999).
Propriétés
IUPAC Name |
5,6-dimethyl-2-(4-methylpiperidine-1-carbonyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-8-4-6-18(7-5-8)13(21)11-16-14-15-10(3)9(2)12(20)19(14)17-11/h8H,4-7H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNJNEBQFFSCKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NC3=NC(=C(C(=O)N3N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-2-[(4-methylpiperidin-1-yl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5542668.png)

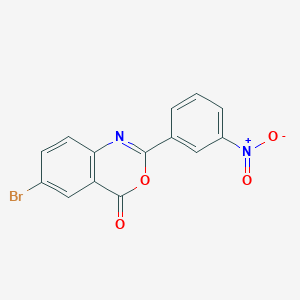
![2-methoxy-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5542687.png)
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5542698.png)

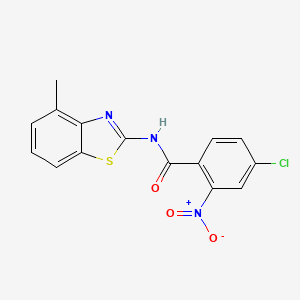
![4-methyl-2-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5542716.png)
![2-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5542719.png)
![1-(2-biphenylyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5542720.png)
![5,6-dimethyl-4-[(2-phenylethyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5542727.png)
